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molecular formula C17H22O2 B8619616 Ethyl 3-(4-cyclopentylphenyl)but-2-enoate CAS No. 610781-56-1

Ethyl 3-(4-cyclopentylphenyl)but-2-enoate

Cat. No. B8619616
M. Wt: 258.35 g/mol
InChI Key: XJENKTMTNOBANL-UHFFFAOYSA-N
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Patent
US06737438B2

Procedure details

To a solution of ethyl 3-hydroxy-(4′-cyclopentylphenyl)-butanoate (2a, 12 g) in benzene (150 ml) was added p-toluenesulfonic acid and refluxed for 1 h. The mixture was diluted with sat. NaHCO3 (100 ml) and organic layer was separated. The organic phase was washed with water, dried (Na2SO4) and concentrated. The crude product was purified by column chromatography on silica gel to give 8.9 g (79.4% yield) of ethyl 3-(4-cyclopentylphenyl)-but-2-enoate (3a, formula 3, R=cyclopentyl) as oil.
[Compound]
Name
formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-hydroxy-(4′-cyclopentylphenyl)-butanoate
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]([C:10]1[CH:15]=[CH:14][C:13]([CH:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:12][CH:11]=1)([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1.C([O-])(O)=O.[Na+]>[CH:16]1([C:13]2[CH:12]=[CH:11][C:10]([C:2]([CH3:9])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:15][CH:14]=2)[CH2:17][CH2:18][CH2:19][CH2:20]1 |f:3.4|

Inputs

Step One
Name
formula 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 3-hydroxy-(4′-cyclopentylphenyl)-butanoate
Quantity
12 g
Type
reactant
Smiles
OC(CC(=O)OCC)(C)C1=CC=C(C=C1)C1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=CC=C(C=C1)C(=CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 79.4%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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